molecular formula C10H21NO B5429826 2,2-dimethyl-N-pentan-3-ylpropanamide

2,2-dimethyl-N-pentan-3-ylpropanamide

Cat. No.: B5429826
M. Wt: 171.28 g/mol
InChI Key: NZXHBOUGYJNLGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pendimethalin involves a di-nitration reaction using nitric acid in continuous flow . The process begins with batch experiments followed by flow synthesis using a helical coil tube where the kinetics of the di-nitration are determined, and process optimization is done .


Molecular Structure Analysis

The molecular structure of Pendimethalin consists of a nitrated aromatic ring structure with hydroxyl (-OH) and nitro (-NO2) groups . The empirical formula is C13H19N3O4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pendimethalin include oxidation of the alkyl side-chains, reduction of one or two nitro groups to amine groups, and cyclization to a benzimidazole heterocycle .

Mechanism of Action

Pendimethalin acts as a selective herbicide, absorbed by roots and leaves. It inhibits mitosis and cell division, and it also inhibits microtubule assembly .

Safety and Hazards

Pendimethalin is classified as potentially harmful if swallowed and may be fatal if it enters the airways. It is suspected of causing cancer and damaging the unborn child. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Efficient strategies are being developed to clean up herbicides like Pendimethalin in an economically and environmentally friendly manner . The overview of microbial degradation of Pendimethalin may be useful to design strategies to clean up soil, sediments, and water contaminated with Pendimethalin and related nitroaromatics under edaphic/hostile conditions .

Properties

IUPAC Name

2,2-dimethyl-N-pentan-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-6-8(7-2)11-9(12)10(3,4)5/h8H,6-7H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXHBOUGYJNLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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